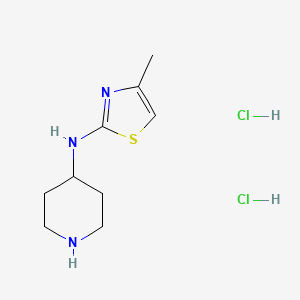

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride

Description

N-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a synthetic organic compound featuring a piperidin-4-amine core substituted with a 4-methylthiazol-2-yl group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

4-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.2ClH/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZAZJGDPPUYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or coupling reaction between a suitably functionalized thiazole derivative and a piperidin-4-amine precursor. The key step is the formation of the bond between the 2-position of the thiazole ring and the nitrogen atom of the piperidine ring.

Stepwise Synthetic Approach

Preparation of 4-methyl-1,3-thiazol-2-yl intermediate :

The thiazole ring bearing a methyl group at the 4-position is synthesized via cyclization reactions involving α-haloketones and thiourea derivatives under controlled conditions. This intermediate is often isolated as a free base or protected derivative for further reaction.Functionalization of Piperidin-4-amine :

Piperidin-4-amine is typically converted into a reactive intermediate such as a piperidin-4-yl chloride or carbamate derivative to facilitate nucleophilic substitution. For example, tert-butyl piperidin-4-yl-carbamate can be benzylated or otherwise protected to improve reaction selectivity and yield.Coupling Reaction :

The nucleophilic amine of the piperidine derivative reacts with the electrophilic 2-position of the thiazole ring under basic conditions. Common bases include sodium hydride or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran are employed to optimize solubility and reaction kinetics.Salt Formation :

The free base of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, usually ethanol or methanol, to enhance stability and crystallinity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole ring synthesis | α-Haloketone + thiourea, reflux in ethanol | 80–90°C | 4–6 hours | 70–85 | Purification by recrystallization |

| Piperidin-4-amine protection | Boc2O in methanol, triethylamine | 25–30°C | 3 hours | 90 | Boc protection improves selectivity |

| Coupling reaction | Thiazole intermediate + piperidine derivative, base | 25–40°C | 6–12 hours | 65–80 | Solvent: DCM or THF |

| Dihydrochloride salt formation | HCl in ethanol or methanol | 0–10°C | 1–2 hours | 95 | Salt crystallizes out |

Optimization and Purification

- Use of antioxidants such as L-ascorbic acid during synthesis can inhibit the formation of N-oxide impurities, improving purity.

- Silica gel treatment of organic layers post-reaction helps remove residual impurities before salt formation.

- Crystallization from ethanol or methanol under controlled cooling yields high-purity dihydrochloride salt suitable for pharmaceutical applications.

Detailed Research Findings on Preparation

Mechanistic Insights

- The nucleophilic substitution at the 2-position of the thiazole ring proceeds via an SNAr mechanism facilitated by the electron-withdrawing nature of the thiazole nitrogen atoms.

- Protection of the piperidine nitrogen (e.g., Boc protection) prevents side reactions and allows selective reaction at the 4-amine position.

- The formation of the dihydrochloride salt stabilizes the compound by protonating both the piperidine and thiazole nitrogen atoms, improving solubility and crystallinity.

Analytical Characterization

- NMR Spectroscopy : Proton NMR confirms the presence of the methyl group at the 4-position of the thiazole ring (singlet at δ ~2.3 ppm) and the piperidine ring protons (multiplets between δ 1.2–3.5 ppm).

- Mass Spectrometry : LC-MS confirms molecular ion peaks consistent with the expected molecular weight of the free base and salt forms.

- HPLC Purity : Purity levels >95% are achievable post-purification, essential for research and pharmaceutical use.

- X-ray Crystallography : Confirms the planar conformation of the thiazole ring and the chair conformation of the piperidine ring, validating the synthetic structure.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting materials | α-Haloketones, thiourea, piperidin-4-amine, Boc2O, HCl |

| Key reaction types | Cyclization, protection, nucleophilic substitution, salt formation |

| Solvents | Ethanol, methanol, dichloromethane, tetrahydrofuran |

| Bases | Sodium hydride, potassium carbonate, triethylamine |

| Temperature range | 0°C to 90°C depending on step |

| Purification techniques | Recrystallization, silica gel filtration, solvent extraction |

| Yield range | 65% to 95% overall depending on step |

| Analytical methods | NMR, LC-MS, HPLC, X-ray crystallography |

| Impurity control | Use of antioxidants like L-ascorbic acid to inhibit N-oxide impurities |

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory effects.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The piperidine moiety enhances the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules, emphasizing key differences in functional groups, molecular properties, and biological activities:

Key Comparative Insights

Functional Group Impact: The amine group in the target compound contrasts with the carboxamide in its piperidine-3-carboxamide analog (). Sulfonamide groups (e.g., in Pritelivir) confer strong hydrogen-bonding capacity, enhancing antiviral activity by targeting viral enzymes like herpes simplex virus helicase .

Structural Isomerism :

- The positional isomerism of substituents on the piperidine ring (e.g., 3-carboxamide vs. 4-amine) significantly affects biological activity. For instance, the 3-carboxamide analog () was discontinued, suggesting inferior efficacy or safety compared to the 4-amine derivative .

Heterocyclic Core Variations :

- Replacement of piperidine with pyrazole () introduces a planar, aromatic system, which may enhance π-π stacking interactions but reduce conformational flexibility .

- Oxadiazole -containing analogs () demonstrate kinase inhibition, highlighting the role of electron-deficient heterocycles in targeting ATP-binding pockets .

Binding and Efficiency Metrics: Molecular simulations from reveal that structurally similar thiazole derivatives exhibit binding energies ranging from -7.03 to -5.75 kcal/mol, with ligand efficiency values of -0.31 to -0.34 kcal/mol. These metrics suggest that minor structural modifications (e.g., amine vs. carboxamide) could optimize target affinity .

Physicochemical and Pharmacokinetic Properties

- ALogP Comparison :

- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, as seen in related 2-aminothiazole sulfonamides (). In contrast, Pritelivir’s synthesis requires sulfonylation and pyridine coupling, increasing complexity .

Research Findings and Implications

- Antiviral Potential: Pritelivir’s success as a herpes antiviral () underscores the therapeutic promise of thiazole derivatives. The target compound’s amine group may offer a novel mechanism of action compared to sulfonamide-based antivirals .

- Kinase Inhibition : The oxadiazole-thiazole hybrid TASP0415914 () inhibits PI3Kγ with an IC₅₀ of 3.2 nM, suggesting that the target compound’s piperidine-thiazole scaffold could be optimized for kinase targeting .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 261.20 g/mol. The compound features a piperidine ring substituted with a thiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strongly active |

| Escherichia coli | 1.0 | Active |

| Candida albicans | 2.0 | Moderate activity |

| Pseudomonas aeruginosa | 8.0 | Weak activity |

In vitro studies have shown that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is supported by time-kill assays demonstrating rapid bactericidal activity against susceptible strains .

Case Studies

- Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial properties of several piperidine derivatives, including this compound. The study found that this compound not only inhibited bacterial growth but also prevented biofilm formation in Staphylococcus epidermidis, which is crucial for treating device-related infections .

- Antifungal Activity Assessment : Another study focused on the antifungal potential of the compound against Candida species. Results indicated that it effectively inhibited fungal growth with an MIC comparable to established antifungal agents .

Research Findings

Research has shown a correlation between structural modifications in thiazole-containing compounds and their biological activities. For instance, the presence of electron-donating groups on the thiazole ring enhances antimicrobial potency .

Furthermore, studies suggest that the piperidine ring's substitutions can significantly influence the compound's permeability and bioavailability, impacting its therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazole derivatives can be synthesized by reacting 4-methylthiazole-2-amine with piperidin-4-amine precursors under acidic or basic conditions. Subsequent dihydrochloride salt formation is achieved using HCl in polar solvents like ethanol or water. Characterization often involves NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm purity and structure .

Q. How should researchers handle and store this compound to ensure stability?

The dihydrochloride salt is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C. Safety data sheets for structurally similar dihydrochloride salts (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride) recommend avoiding moisture, heat, and direct light. Use PPE (gloves, goggles) during handling, and work in a fume hood to prevent inhalation .

Q. What analytical methods are critical for confirming the compound’s identity and purity?

- NMR Spectroscopy : ¹H NMR can verify the integration of aromatic (thiazole) and aliphatic (piperidine) protons.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures ≥95% purity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M–Cl]⁺).

- Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl) .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in medicinal chemistry for synthesizing peptidomimetics, kinase inhibitors, and antiviral agents. Its thiazole-piperidine scaffold is explored for binding to enzymes or receptors involved in diseases like cancer or viral infections .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism (e.g., thiazole ring proton shifts) or salt dissociation. Cross-validate using:

- X-ray crystallography : Determines absolute configuration (e.g., SHELX software for refinement ).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals.

- pH-dependent studies : Assess protonation states of the piperidine nitrogen .

Q. What strategies optimize the yield of dihydrochloride salt formation?

- Solvent Selection : Use ethanol or acetone for better solubility and controlled crystallization.

- Stoichiometry : Excess HCl (2.1–2.5 equivalents) ensures complete protonation.

- Temperature : Slow cooling (0–5°C) minimizes impurities.

- Salt Stability : Monitor hygroscopicity via TGA/DSC to adjust storage conditions .

Q. How can computational tools aid in designing derivatives with enhanced bioactivity?

- Molecular Docking : Predict binding affinity to targets (e.g., viral proteases) using AutoDock or Schrödinger.

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible synthetic routes for novel analogs .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .

Q. What experimental controls are essential for assessing the compound’s stability under biological assay conditions?

- pH Stability : Incubate in buffers (pH 4–9) and analyze degradation via LC-MS.

- Plasma Stability : Test in human/animal plasma (37°C) to evaluate metabolic susceptibility.

- Light/Heat Stress : Expose to accelerated conditions (40°C, 75% RH) per ICH guidelines .

Q. How do researchers address low solubility in aqueous assays?

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray Crystallography : Resolve binding modes in enzyme-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.